molecular formula C12H23NO4 B2897214 tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate CAS No. 1824023-72-4

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B2897214
CAS No.: 1824023-72-4
M. Wt: 245.319
InChI Key: IZJSVSAOBROXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Evolution

The synthetic exploration of N-tert-butoxycarbonyl-protected piperidines began in the late 20th century alongside advancements in peptide mimetics and protease inhibitor design. Early routes to tert-butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate relied on sequential protection-deprotection strategies, often involving hazardous reductants like sodium borohydride. For instance, initial methods required stoichiometric amounts of sodium borohydride for ketone reductions, which posed safety risks and generated difficult-to-remove borate byproducts.

A pivotal shift occurred with the adoption of aluminum isopropoxide-catalyzed Meerwein-Ponndorf-Verley reductions, which provided higher stereocontrol and reduced environmental impact. Concurrently, the development of tert-butoxycarbonyl group chemistry enabled selective protection of piperidine amines while preserving hydroxyl and hydroxymethyl functionalities for downstream derivatization. Modern protocols, such as those employing continuous flow reactors, have achieved 85–92% yields for analogous N-protected piperidines, demonstrating scalability for industrial applications.

Significance in Heterocyclic Chemistry Research

Piperidine derivatives constitute 23% of FDA-approved small-molecule drugs, underscoring their centrality in pharmaceutical development. The this compound scaffold exhibits three critical features:

  • A rigid chair conformation stabilized by intramolecular hydrogen bonding between the C4 hydroxyl and C3 hydroxymethyl groups
  • Steric shielding from the tert-butoxycarbonyl group, which directs electrophilic attacks to the C3 and C4 positions
  • Dual hydroxyl functionalities that serve as handles for Mitsunobu etherifications, acylations, and glycosylation reactions

Comparative studies with morpholine and pyrrolidine analogs reveal that the piperidine ring’s six-membered structure optimizes binding entropy in protein-ligand interactions while maintaining metabolic stability. For example, in antiviral drug candidates, the C3 hydroxymethyl group participates in hydrogen-bond networks with viral protease active sites, improving inhibitory potency by 3–5 fold compared to des-hydroxymethyl analogs.

Position within Functionalized Piperidine Research Landscape

Among 127 documented piperidine derivatives with pharmaceutical relevance, this compound occupies a niche due to its geminal dimethyl and hydroxymethyl substituents. These groups impart distinct properties:

Structural Feature Impact on Reactivity and Bioactivity
C3 Geminal dimethyl Enhances metabolic stability by blocking cytochrome P450 oxidation
C3 Hydroxymethyl Enables conjugation to fluorescent tags or PEG chains
C4 Axial hydroxyl Participates in salt bridge formation with target proteins

The compound’s stereochemical complexity presents both challenges and opportunities. X-ray crystallography studies of related analogs show that the tert-butoxycarbonyl group adopts a pseudo-equatorial position, minimizing 1,3-diaxial interactions. This conformational preference directs incoming electrophiles to the less hindered C4 hydroxyl, enabling regioselective modifications crucial for structure-activity relationship studies.

Current Academic Research Trajectories

Three emerging paradigms dominate contemporary research on this piperidine derivative:

Green Synthetic Methods
Recent advances employ biocatalytic cascades using engineered ketoreductases to install the C4 hydroxyl group with 99% enantiomeric excess, eliminating traditional purification steps. Solvent-free mechanochemical synthesis has reduced reaction times from 12 hours to 45 minutes while maintaining 89% yield.

Computational-Guided Design
Molecular dynamics simulations using AMBER force fields predict that the C3 hydroxymethyl group samples both axial and equatorial positions, creating dynamic binding pockets for protein targets. These insights guide the design of conformationally constrained analogs through spirocyclic ring formation.

Targeted Protein Degradation The compound’s hydroxyl motifs serve as anchor points for E3 ubiquitin ligase recruiters in proteolysis-targeting chimeras (PROTACs). Early-stage candidates incorporating this piperidine scaffold demonstrate 70% degradation of BRD4 at 100 nM concentrations, outperforming analogous piperazine-based PROTACs.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-5-9(15)12(4,7-13)8-14/h9,14-15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJSVSAOBROXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The hydroxyl and hydroxymethyl groups are introduced through subsequent reactions involving appropriate reagents such as formaldehyde and reducing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Functional Group Variations and Structural Similarity

The following table highlights key structural analogs, their substituents, and similarity scores:

Compound Name CAS No. Functional Groups Similarity Score Molecular Formula Molecular Weight
tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate N/A 4-OH, 3-(CH2OH), 3-CH3 N/A C12H21NO4 243.30*
tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (S2) N/A 3-(CH2OH), 3-CH3 N/A C13H23NO4 265.33
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 443955-98-4 4-NH2, 3-OH 0.94 C11H20N2O3 228.29
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 139290-70-3 4-(methoxy(methyl)carbamoyl) N/A C13H24N2O4 272.34
tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate N/A 3-OH, 3-(4-methylphenyl) N/A C17H25NO3 291.39

*Calculated based on molecular formula.

Key Observations :

  • Hydroxyl vs.
  • Hydroxymethyl vs. Aromatic Substitutents : The 4-methylphenyl group in CAS N/A () introduces steric bulk and lipophilicity, likely reducing aqueous solubility compared to the hydroxymethyl analog .

Physicochemical Properties

Property Target Compound* tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate CAS 139290-70-3 CAS 443955-98-4
Molecular Weight 243.30 265.33 272.34 228.29
Topological Polar Surface Area (TPSA) ~90 Ų† ~78 Ų 66.8 Ų 75.4 Ų
LogP (Predicted) ~0.5 0.9 1.2 -0.3
Hydrogen Bond Donors 2 1 1 2

*Estimated values; †Based on functional group contributions.

Analysis :

  • The target compound’s dual hydroxyl groups increase polarity (higher TPSA) compared to analogs with single hydroxyl or amino groups.
  • Lower predicted LogP than CAS 139290-70-3 suggests reduced lipophilicity, aligning with its hydrophilic substituents.

Biological Activity

tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, also referred to as M4 , is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and cognitive function. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2920428-31-3
  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.32 g/mol

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These actions contribute to its neuroprotective properties by preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils, which are implicated in Alzheimer’s disease.

Key Mechanisms:

  • Inhibition of Aβ Aggregation : M4 demonstrated significant inhibition (85%) of Aβ aggregation at concentrations of 100 μM in vitro .
  • Cell Viability Improvement : In astrocyte cultures exposed to Aβ, M4 improved cell viability from 43.78% to 62.98% when treated simultaneously with Aβ, indicating protective effects against cytotoxicity .
  • Reduction of Inflammatory Markers : M4 reduced levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators in cell cultures, suggesting a mechanism for its protective effects against oxidative stress .

Efficacy in Experimental Models

Research has evaluated M4's efficacy through both in vitro and in vivo studies.

In Vitro Studies

  • Astrocyte Protection : M4 was shown to protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers such as malondialdehyde (MDA) levels .
  • Cytotoxicity Assessment : At concentrations up to 100 μM, M4 exhibited no cytotoxic effects on astrocytes, supporting its safety profile for potential therapeutic use .

In Vivo Studies

  • Scopolamine-Induced Model : In rat models subjected to scopolamine-induced cognitive impairment, M4 demonstrated moderate protective effects; however, its bioavailability in the brain limited its effectiveness compared to established treatments like galantamine .

Case Studies and Research Findings

StudyFindingsImplications
PubMed Study (2020)M4 inhibited β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 µM)Suggests potential for treating Alzheimer’s disease by targeting multiple pathways
In Vitro Astrocyte StudyImproved cell viability in presence of Aβ; reduced TNF-α levelsIndicates neuroprotective properties that may mitigate neuroinflammation
Scopolamine Model StudyModerate effect on cognitive function; limited by bioavailabilityHighlights challenges for clinical application despite promising preclinical results

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include functionalization of the piperidine ring with tert-butyl and hydroxymethyl groups under controlled conditions (e.g., inert atmosphere, reflux in THF). Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediates and confirm completion. Post-synthesis purification often employs recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), hydroxymethyl (δ ~3.5-4.0 ppm), and methyl groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) determines absolute stereochemistry and hydrogen-bonding patterns .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Toxicity data are limited, so treat all exposures as potentially hazardous .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent systems) or target specificity. To address this:

  • Dose-Response Studies : Perform assays across a range of concentrations (e.g., 0.1–100 µM) to establish IC50_{50} values.
  • Orthogonal Assays : Validate activity using complementary techniques (e.g., enzyme inhibition assays vs. cell-based viability assays).
  • Structural Analysis : Compare X-ray or docking studies to identify binding modes that explain activity variations .

Q. What strategies optimize the compound’s stability during long-term storage or under experimental conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis.
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 1 month) monitored via HPLC to assess purity changes.
  • Buffering : In aqueous solutions, maintain pH 6–7 to minimize ester hydrolysis. Add stabilizers like ascorbic acid for redox-sensitive conditions .

Q. How does the hydroxymethyl group influence interactions with biological targets, and what computational tools can model these effects?

  • Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, critical for binding to enzymes or receptors (e.g., kinases, GPCRs). Computational approaches include:

  • Molecular Dynamics (MD) Simulations : Analyze hydrogen-bond persistence and conformational flexibility.
  • Docking Studies (AutoDock Vina, Schrödinger) : Predict binding poses and affinity scores.
  • QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity data to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.